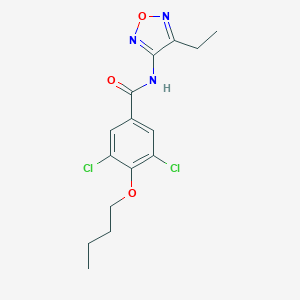![molecular formula C20H15Cl2NO5 B254425 3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B254425.png)
3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPP-115 and has been found to have a range of effects on the biochemical and physiological processes of the body.
Mécanisme D'action
The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal excitability. The increased levels of GABA in the brain have been found to have a range of effects on the body, including anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-115 are primarily related to its inhibition of GABA transaminase and the subsequent increase in the levels of GABA in the brain. This increase in GABA levels has been found to have a range of effects on the body, including anxiolytic, anticonvulsant, and sedative effects. Additionally, CPP-115 has been found to have effects on the levels of other neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPP-115 in lab experiments is its potent inhibition of GABA transaminase, which allows for the study of the effects of increased GABA levels on the body. However, one limitation of using CPP-115 is its potential for off-target effects on other enzymes and neurotransmitters. Additionally, the use of CPP-115 in lab experiments requires careful dosing and monitoring to avoid potential toxicity.
Orientations Futures
There are several future directions for the study of CPP-115 and its potential applications in scientific research. One area of interest is the development of more selective inhibitors of GABA transaminase, which would allow for more targeted effects on the levels of GABA in the brain. Additionally, the potential for CPP-115 to be used in the treatment of neurological disorders, such as epilepsy and anxiety disorders, is an area of ongoing research. Finally, the study of the effects of CPP-115 on other neurotransmitters, such as dopamine and serotonin, is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with ethyl acetoacetate to form the corresponding enamine. This enamine is then reacted with 4-chlorophenyl isocyanate to form the desired product.
Applications De Recherche Scientifique
CPP-115 has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in the levels of GABA in the brain, which has been found to have a range of effects on the body.
Propriétés
Formule moléculaire |
C20H15Cl2NO5 |
|---|---|
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
3-[(3Z)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C20H15Cl2NO5/c21-13-5-1-11(2-6-13)17-16(18(26)12-3-7-14(22)8-4-12)19(27)20(28)23(17)10-9-15(24)25/h1-8,17,26H,9-10H2,(H,24,25)/b18-16- |
Clé InChI |
BFGKWLVQLUXXIO-VLGSPTGOSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC(=O)O)Cl |
SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC(=O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)



![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)

![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)